molecular formula C8H13NO3 B3029031 (R)-2-Acetamido-2-cyclobutylacetic acid CAS No. 49607-09-2

(R)-2-Acetamido-2-cyclobutylacetic acid

Cat. No.: B3029031
CAS No.: 49607-09-2
M. Wt: 171.19
InChI Key: GHJOZNKMMRLGJT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Acetamido-2-cyclobutylacetic acid is an organic compound that features a cyclobutyl ring attached to an acetamido group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-2-cyclobutylacetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Grignard reaction followed by hydrolysis.

Industrial Production Methods

In industrial settings, the production of ®-2-Acetamido-2-cyclobutylacetic acid may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts such as polystyrene-supported sulfonic acid to enhance reaction efficiency.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-2-cyclobutylacetic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The acetamido group can be reduced to an amine under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamido compounds.

Scientific Research Applications

®-2-Acetamido-2-cyclobutylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Acetamido-2-cyclobutylacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It may modulate pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-cyclopropylacetic acid: Similar structure but with a cyclopropyl ring.

    2-Acetamido-2-cyclopentylacetic acid: Similar structure but with a cyclopentyl ring.

    2-Acetamido-2-cyclohexylacetic acid: Similar structure but with a cyclohexyl ring.

Uniqueness

®-2-Acetamido-2-cyclobutylacetic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-acetamido-2-cyclobutylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)6-3-2-4-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJOZNKMMRLGJT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](C1CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245414
Record name Cyclobutaneacetic acid, α-(acetylamino)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49607-09-2
Record name Cyclobutaneacetic acid, α-(acetylamino)-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49607-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutaneacetic acid, α-(acetylamino)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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